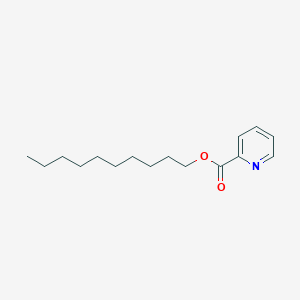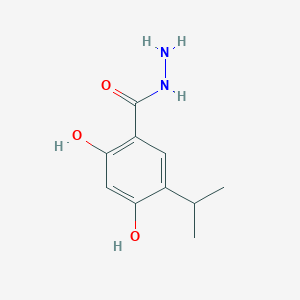
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is a phenolic hydrazide compound It is known for its unique chemical structure, which includes two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:
Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s hydrazide group allows it to form Schiff bases with aldehydes and ketones, making it useful in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4-dihydroxy-5-propan-2-ylbenzohydrazide involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrazide group can form covalent bonds with carbonyl-containing compounds. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzoic acid hydrazide: Similar structure but lacks the propan-2-yl group.
5,5′-(propane-2,2-diyl)bis(2-hydroxybenzaldehyde): Contains similar hydroxyl groups but different functional groups.
Uniqueness
2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is unique due to the presence of both hydroxyl and hydrazide groups on the same benzene ring, along with the propan-2-yl substituent
Propriétés
Numéro CAS |
943519-46-8 |
|---|---|
Formule moléculaire |
C10H14N2O3 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2,4-dihydroxy-5-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)6-3-7(10(15)12-11)9(14)4-8(6)13/h3-5,13-14H,11H2,1-2H3,(H,12,15) |
Clé InChI |
HXZWBWDTEOYIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1O)O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


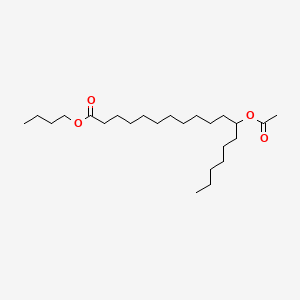

![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
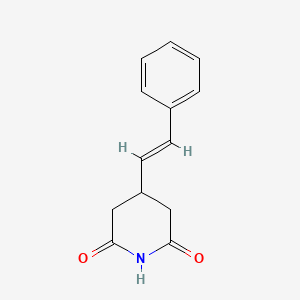
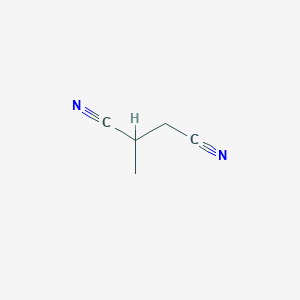
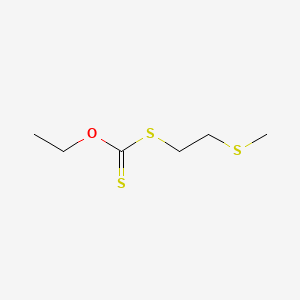
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
